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Introduction

Istaroxime is a first-in-class intravenous agent investigated for the treatment of acute heart
failure (AHF) and cardiogenic shock.[1] It possesses a unique dual mechanism of action, acting
as both a positive inotropic and lusitropic agent.[2] This technical guide provides an in-depth
overview of the discovery, development, mechanism of action, and clinical evaluation of
istaroxime, with a focus on the quantitative data and experimental methodologies that
underpin its scientific foundation.

Discovery and Rationale

The development of istaroxime was driven by the need for novel inotropic agents for acute
heart failure that could enhance cardiac contractility without the adverse effects associated with
existing therapies, such as increased heart rate, arrhythmias, and hypotension.[3] The
therapeutic strategy behind istaroxime was to create a molecule that could modulate
intracellular calcium cycling to improve both systolic and diastolic function. This led to the
design of a compound that uniquely combines two distinct pharmacological activities: inhibition
of the Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-
ATPase isoform 2a (SERCAZ2a).[4]

Mechanism of Action
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Istaroxime's distinctive pharmacological profile stems from its dual interaction with two key
regulators of cardiomyocyte calcium homeostasis.

Na+/K+-ATPase Inhibition

Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase, a membrane pump
responsible for maintaining the sodium and potassium gradients across the cell membrane.[5]
Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn,
reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, leading
to a net increase in intracellular calcium concentration. The elevated cytosolic calcium
enhances the contractility of the cardiac muscle, resulting in a positive inotropic effect.[2]

SERCAZ2a Stimulation

Unlike other Na+/K+-ATPase inhibitors, istaroxime also directly stimulates the activity of
SERCAZ2a.[6] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic
reticulum (SR), which is responsible for sequestering calcium from the cytoplasm back into the
SR during diastole.[2] By enhancing SERCAZ2a activity, istaroxime accelerates calcium
reuptake into the SR, leading to faster myocardial relaxation (a positive lusitropic effect) and
increased SR calcium load available for subsequent contractions.[6] This improved calcium
handling is thought to contribute to a lower risk of arrhythmias compared to traditional
inotropes.[4]

Below is a diagram illustrating the signaling pathway of Istaroxime.

Cardiomyocyte

Lusitropy
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Caption: Signaling pathway of Istaroxime in a cardiomyocyte.

Preclinical Development and Structure-Activity
Relationship

Initial preclinical studies focused on optimizing the androstane scaffold of istaroxime to
balance its inhibitory potency on Na+/K+-ATPase and its stimulatory effect on SERCA2a, while
minimizing potential off-target effects. Structure-activity relationship (SAR) studies explored
modifications at various positions of the steroid nucleus, leading to the identification of
istaroxime as a lead candidate with a favorable in vitro and in vivo profile. These studies
demonstrated that the E isomer of the oxime is generally more potent than the Z form.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the preclinical
evaluation of istaroxime.

SERCAZ2a Activity Assay (*?P-ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by SERCAZ2a in sarcoplasmic reticulum
vesicles, providing a direct measure of the enzyme's activity.

Materials:

Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue

o Assay buffer: 40 mM Tris-HCI (pH 7.0), 100 mM KCI, 5 mM MgClz, 5 mM NaNs, 1 mM EGTA,
0.5 mM phosphoenolpyruvate, 18 U/mL pyruvate kinase, 18 U/mL lactate dehydrogenase,
and 0.2 mM NADH

e CaClz solution to achieve desired free Ca2* concentrations
o 32P-|labeled ATP

¢ Istaroxime or vehicle control
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¢ Quenching solution: 1 N HCI with 0.1 M phosphoric acid

¢ Scintillation cocktail and counter

Workflow Diagram:
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Caption: Workflow for the SERCAZ2a activity assay.
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Procedure:

Prepare SR vesicles from cardiac tissue using differential centrifugation.

 In areaction tube, combine the assay buffer, a known amount of SR vesicle protein, and the
desired concentration of istaroxime or vehicle.

o Add CacCl: to the reaction mixture to achieve a range of free Ca2* concentrations.
e Pre-incubate the mixture at 37°C for 5 minutes.

« Initiate the reaction by adding 32P-labeled ATP.

¢ Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

» Stop the reaction by adding the quenching solution.

o Separate the liberated inorganic phosphate (32P) from the unhydrolyzed ATP, typically by
adding activated charcoal and centrifuging.

o Measure the radioactivity of the supernatant containing the 32P using a scintillation counter.

e Calculate the SERCAZ2a activity as the amount of inorganic phosphate released per
milligram of protein per minute.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of istaroxime on the activity of the Na+/K+-ATPase
enzyme.

Materials:

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

Assay buffer: 50 mM Tris-HCI (pH 7.4), 100 mM NacCl, 20 mM KCI, 5 mM MgClz

ATP solution

Istaroxime or vehicle control
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¢ Ouabain (a known Na+/K+-ATPase inhibitor, for control)

» Malachite green reagent for phosphate detection

Workflow Diagram:
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Caption: Workflow for the Na+/K+-ATPase inhibition assay.
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Procedure:

Prepare a solution of the purified Na+/K+-ATPase enzyme in a suitable buffer.

In a microplate well, combine the assay buffer, the enzyme solution, and varying
concentrations of istaroxime or vehicle. A parallel set of wells should include ouabain as a
positive control for complete inhibition.

Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding a known concentration of ATP to each well.
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

Stop the reaction and simultaneously detect the liberated inorganic phosphate by adding a
malachite green-based colorimetric reagent.

Measure the absorbance of each well at the appropriate wavelength (typically around 620
nm).

The Na+/K+-ATPase specific activity is calculated as the difference between the total
ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

The percent inhibition by istaroxime is then calculated relative to the ouabain-sensitive
activity.

Clinical Development

Istaroxime has undergone several clinical trials to evaluate its safety, tolerability, and efficacy

in patients with acute heart failure. The most notable of these are the Phase Il HORIZON-HF
and SEISMIC trials.

HORIZON-HF Trial

The HORIZON-HF (Hemodynamic, Echocardiographic and Neurohormonal Effects of

Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent, in Patients Hospitalized With

Worsening Heart Failure) trial was a randomized, double-blind, placebo-controlled study that

enrolled 120 patients with worsening heart failure and reduced left ventricular ejection fraction.
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[7] Patients received a 6-hour infusion of one of three doses of istaroxime (0.5, 1.0, or 1.5

pg/kg/min) or placebo.[8]

Quantitative Results from the HORIZON-HF Trial

Istaroxime Istaroxime Istaroxime
Placebo 0.5 1.0 1.5 p-value (vs.
Parameter . . .
(n=31) pg/kg/min pg/kg/min pg/kg/min Placebo)
(n=29) (n=30) (n=30)
Change in
<0.05 for all
PCWP -0.2 -3.7 -3.3 -4.7
doses
(mmHg)
Change in 0.008
Systolic BP +2.1 +9.2 (combined
(mmHg) istaroxime)
Change in _ _ _
Significant Significant Significant <0.05 for all
Heart Rate
Decrease Decrease Decrease doses
(bpm)
Change in 0.57
Cardiac Index  +0.03 +0.12 (combined
(L/min/m?) istaroxime)
Change in E' 0.048
velocity -0.7 +0.5 (combined
(cm/sec) istaroxime)

PCWRP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure. Data compiled from

multiple sources.[7][8]

SEISMIC Trial

The SEISMIC (Safety, Efficacy, and Hemodynamic Effects of Istaroxime in Patients with Pre-

Cardiogenic Shock) trial was a Phase lIb study that evaluated the efficacy and safety of

istaroxime in patients with acute heart failure and pre-cardiogenic shock.[9] The trial enrolled

60 patients who were randomized to receive a 24-hour infusion of istaroxime (1.0 or 1.5
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pg/kg/min) or placebo.[10] An extension study further evaluated different dosing regimens over
a longer duration.[11]

Quantitative Results from the SEISMIC Trial

Istaroxime
Parameter Placebo . p-value
(Combined Doses)

Systolic BP AUC over

30.9 53.1 0.017
6 hours (mmHghr)
Systolic BP AUC over

208.7 291.2 0.025
24 hours (mmHghr)
Change in Cardiac
Index at 24h -0.06 +0.16 0.016
(L/min/m2)
Change in Left Atrial

0.0 -1.8 0.008
Area at 24h (cm?)
Change in LV End-
Systolic Volume at +3.3 -8.7 0.034
24h (mL)
Change in PCWP at 6

-6.6 0.0001

hours (mmHg)

AUC: Area Under the Curve; BP: Blood Pressure; LV: Left Ventricular; PCWP: Pulmonary
Capillary Wedge Pressure. Data compiled from multiple sources.[8][9][11]

Istaroxime Metabolite: PST3093

Pharmacokinetic studies have identified PST3093 as the main metabolite of istaroxime.
Interestingly, PST3093 has been shown to be a selective SERCAZ2a activator, lacking the
Na+/K+-ATPase inhibitory activity of its parent compound. This finding has opened up new
avenues of research into the development of selective SERCAZ2a activators for the treatment of
heart failure, particularly diastolic dysfunction.
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Conclusion

Istaroxime represents a novel approach to the treatment of acute heart failure, with a unique
dual mechanism of action that addresses both systolic and diastolic dysfunction. Preclinical
and clinical studies have provided a strong scientific rationale for its development,
demonstrating favorable hemodynamic effects and a manageable safety profile. The
guantitative data from the HORIZON-HF and SEISMIC trials underscore its potential to improve
key cardiac parameters in patients with acute heart failure. Further research and clinical
development will be crucial to fully elucidate the therapeutic role of istaroxime and its
derivatives in the management of cardiovascular diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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